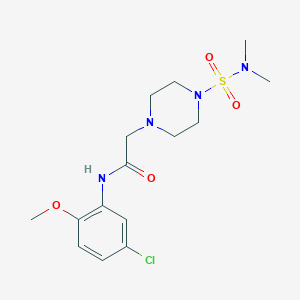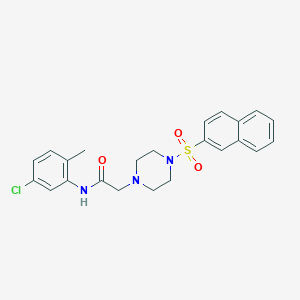
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. TFMPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This results in various effects such as the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling cascades.
Biochemical and Physiological Effects
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In neuropharmacology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to modulate the activity of serotonin receptors, leading to effects such as increased serotonin release, decreased anxiety, and improved cognitive function. In oncology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to induce cell death in cancer cells, potentially through the activation of apoptotic pathways.
Advantages and Limitations for Lab Experiments
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been found to exhibit high potency and selectivity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has some limitations, including its potential for off-target effects and the need for careful control of dosing and administration to avoid toxicity.
Future Directions
There are several future directions for the study of 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. In neuropharmacology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be studied further for its potential as a therapeutic agent for mood disorders, anxiety disorders, and cognitive impairments. In oncology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be further investigated for its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the development of more selective and potent 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine derivatives could lead to improved therapeutic efficacy and reduced off-target effects.
Synthesis Methods
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methylphenyl-3,4,5-trimethoxybenzoate with piperazine in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The purity and yield of 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be optimized through careful control of reaction conditions and purification methods.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and oncology. In neuropharmacology, 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been studied for its potential as an anti-cancer agent, as it has been found to induce cell death in various cancer cell lines.
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-14-5-6-16(22)13-17(14)23-7-9-24(10-8-23)21(25)15-11-18(26-2)20(28-4)19(12-15)27-3/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIAGTFYLHJTBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B501564.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)



![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501575.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)

![N-(3,5-dichlorophenyl)-2-{4-[(4-methylpiperidyl)sulfonyl]piperazinyl}acetamide](/img/structure/B501578.png)
![N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501580.png)
![N-(3,5-dichlorophenyl)-2-[4-(4-morpholinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B501583.png)